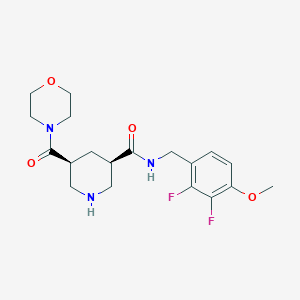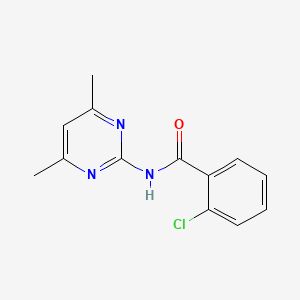![molecular formula C12H11FN2O3S2 B5591407 4-{[(4-fluorophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5591407.png)
4-{[(4-fluorophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 4-{[(4-fluorophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide and related compounds involves multiple steps, including the use of precursors like 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione and 1,3-dioxo-2,3-dihydro-1H-inden-2-yl 2-thiophenecarboxylate. These processes often result in compounds with significant antimicrobial activities (Ghorab et al., 2017) (Ramazani et al., 2011).
Molecular Structure Analysis
The molecular structure of related compounds has been studied using methods like X-ray crystallography, revealing details about the arrangement of atoms and bonds within the molecule. Such studies provide insights into the physical and chemical properties of the compound (Ramazani et al., 2011).
科学的研究の応用
Anticancer Activity
Research into the synthesis and structure-activity relationships of certain derivatives, including those related to "4-{[(4-fluorophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide", has led to the discovery of compounds with potential anticancer properties. A study by Tucker, Crook, and Chesterson (1988) found that derivatives exhibited partial androgen agonist activity or acted as pure antagonists, with implications for treating androgen-responsive diseases. Similarly, research by Ravichandiran et al. (2019) on 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety showed remarkable cytotoxic activity against various cancer cell lines, suggesting potential as anticancer agents (Tucker, Crook, & Chesterson, 1988); (Ravichandiran et al., 2019).
Antimicrobial Activity
The antimicrobial activity of derivatives has been demonstrated in studies such as the one by Ghorab et al. (2017), which synthesized novel compounds showing significant antimicrobial activity against both Gram-positive and Gram-negative bacteria and fungi. This suggests a potential for developing new antimicrobial agents from sulfonamide derivatives (Ghorab, Soliman, Alsaid, & Askar, 2017).
Material Science Applications
In material science, the compound and its derivatives have been investigated for the development of new polymers with potential applications in technology and industry. For example, Mehdipour‐Ataei and Hatami (2007) described the synthesis of aromatic poly(sulfone sulfide amide imide)s, demonstrating the utility of similar compounds in creating new types of soluble thermally stable polymers (Mehdipour‐Ataei & Hatami, 2007).
Chemical Biology
In chemical biology, the reactivity and binding properties of sulfonamide derivatives have been utilized in developing novel probes and sensors. A study by Xu et al. (2019) introduced a method for the synthesis of aliphatic sulfonyl fluorides, highlighting the growing interest in sulfonyl fluorides as probes in chemical biology and molecular pharmacology. This research underscores the compound's relevance in synthesizing diverse chemical libraries for biological studies (Xu, Xu, Yang, Cao, & Liao, 2019).
特性
IUPAC Name |
4-[(4-fluorophenyl)sulfamoyl]-N-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O3S2/c1-14-12(16)11-6-10(7-19-11)20(17,18)15-9-4-2-8(13)3-5-9/h2-7,15H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDPXKDFUPZGGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CS1)S(=O)(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1H-imidazol-2-yl)-1-[(5-methyl-4-phenyl-3-thienyl)carbonyl]piperidine](/img/structure/B5591329.png)
![4-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}thiomorpholine](/img/structure/B5591335.png)
![N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5591336.png)

![2-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]-3,5,7-trimethyl-1H-indole](/img/structure/B5591360.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(5-methyl-1,3,4-oxadiazol-2-yl)-1,4-diazepane](/img/structure/B5591370.png)


![(4aR*,7aS*)-1-methyl-4-{[2-(4-morpholinyl)-5-pyrimidinyl]carbonyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5591390.png)
![5-methoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B5591394.png)

![8-chloro-2-{[(4aS*,7aR*)-4-methyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]methyl}quinoline](/img/structure/B5591403.png)

![4-chloro-2-[7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol](/img/structure/B5591428.png)